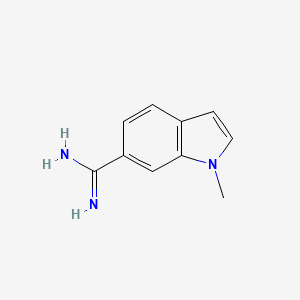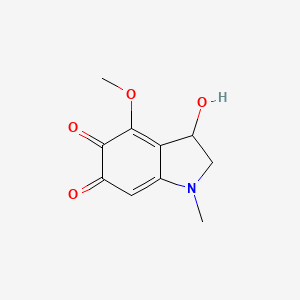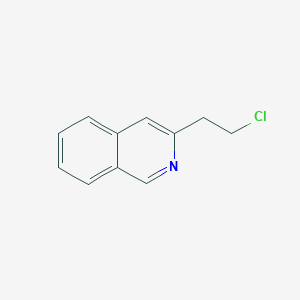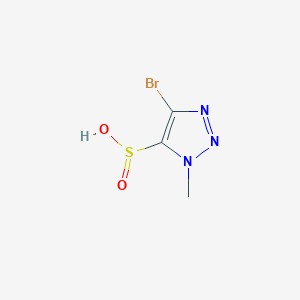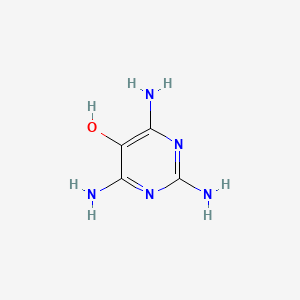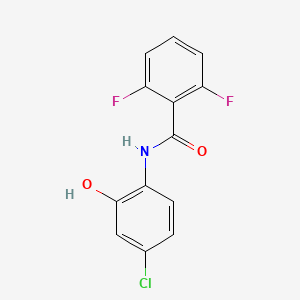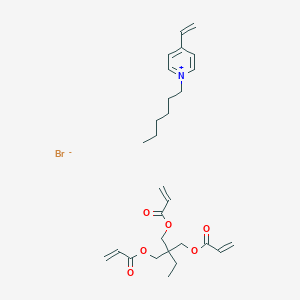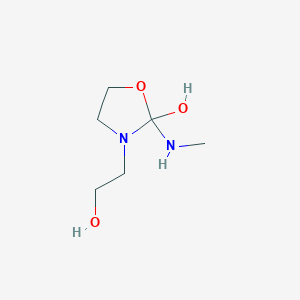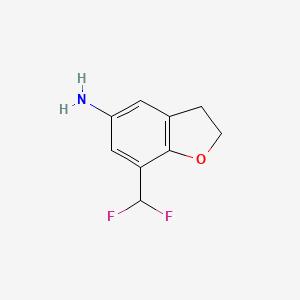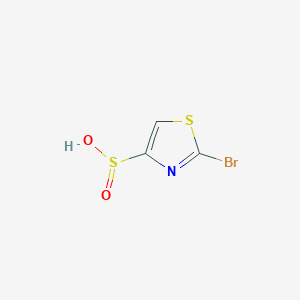
2-Bromothiazole-4-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromothiazole-4-sulfinicacid: is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and a sulfinic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the bromination of thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The sulfinic acid group can be introduced through sulfonation reactions using reagents such as sulfur dioxide and hydrogen peroxide .
Industrial Production Methods: Industrial production of 2-Bromothiazole-4-sulfinicacid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromothiazole-4-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid using oxidizing agents like hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: 2-Bromothiazole-4-sulfonic acid.
Reduction: Thiazole-4-sulfinic acid.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromothiazole-4-sulfinicacid is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new antibiotics and antifungal agents .
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. It is used in the design of new drug candidates targeting specific biological pathways .
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of 2-Bromothiazole-4-sulfinicacid involves its interaction with specific molecular targets in biological systems. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . These interactions disrupt key biological pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
2-Chlorothiazole-4-sulfinicacid: Similar structure but with a chlorine atom instead of bromine.
2-Iodothiazole-4-sulfinicacid: Similar structure but with an iodine atom instead of bromine.
Thiazole-4-sulfinic acid: Lacks the halogen substituent.
Uniqueness: 2-Bromothiazole-4-sulfinicacid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The bromine atom’s size and electronegativity contribute to the compound’s distinct chemical and biological properties compared to its chlorine and iodine analogs .
Propiedades
Fórmula molecular |
C3H2BrNO2S2 |
|---|---|
Peso molecular |
228.1 g/mol |
Nombre IUPAC |
2-bromo-1,3-thiazole-4-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-3-5-2(1-8-3)9(6)7/h1H,(H,6,7) |
Clave InChI |
UMPCZCITOOJICX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)Br)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)
